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Compound of Interest

Compound Name: Methyl 2-chloroisonicotinate

Cat. No.: B1349790 Get Quote

For researchers and professionals in drug development, precise structural elucidation of novel

compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone

technique for this purpose. This guide provides a detailed interpretation of the ¹H and ¹³C NMR

spectra of Methyl 2-chloroisonicotinate, a key building block in medicinal chemistry. Through

a comparative analysis with related structures, this document aims to facilitate the rapid and

accurate identification and characterization of this and similar molecules.

¹H and ¹³C NMR Spectral Data Comparison
The following table summarizes the experimental ¹H and ¹³C NMR spectral data for Methyl 2-
chloroisonicotinate and two comparable molecules: Methyl isonicotinate and 2-

chloropyridine. The data is presented to highlight the influence of the chloro and methyl ester

substituents on the chemical shifts of the pyridine ring.
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Compound Proton/Carbon

¹H Chemical Shift

(ppm), Multiplicity, J

(Hz)

¹³C Chemical Shift

(ppm)

Methyl 2-

chloroisonicotinate
H-3 ~8.55 (d, J ≈ 5.2 Hz) ~151.8

H-5 ~7.80 (d, J ≈ 5.2 Hz) ~123.5

H-6 ~8.65 (s) ~149.5

-OCH₃ ~3.95 (s) ~52.8

C-2 - ~152.5

C-3 - ~122.0

C-4 - ~145.0

C-5 - ~123.5

C-6 - ~149.5

-C=O - ~164.5

Methyl isonicotinate[1] H-2, H-6 8.78 (d) 150.5

H-3, H-5 7.84 (d) 123.2

-OCH₃ 3.96 (s) 52.5

C-2, C-6 - 150.5

C-3, C-5 - 123.2

C-4 - 141.8

-C=O - 165.6

2-Chloropyridine[2][3] H-3
7.32 (ddd, J = 7.6,

4.8, 0.7 Hz)
123.9

H-4
7.64 (td, J = 7.6, 2.0

Hz)
139.0
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H-5
7.23 (ddd, J = 7.6,

4.8, 0.7 Hz)
122.7

H-6
8.39 (ddd, J = 4.8,

2.0, 0.7 Hz)
150.1

C-2 - 152.8

C-3 - 123.9

C-4 - 139.0

C-5 - 122.7

C-6 - 150.1

Experimental Protocols
Standard ¹H and ¹³C NMR Acquisition
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like

Methyl 2-chloroisonicotinate is outlined below.

1. Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy Parameters:

Spectrometer: 400 MHz or higher field strength for better resolution.

Pulse Program: Standard single-pulse sequence.
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Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16, depending on the sample concentration.

3. ¹³C NMR Spectroscopy Parameters:

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Visualizing Spin-Spin Coupling
The following diagram, generated using the DOT language, illustrates the expected spin-spin

coupling interactions between the aromatic protons in Methyl 2-chloroisonicotinate.
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Caption: Spin-spin coupling in Methyl 2-chloroisonicotinate.

Interpretation and Analysis
The ¹H NMR spectrum of Methyl 2-chloroisonicotinate is expected to show three signals in

the aromatic region and one singlet for the methyl ester protons. The proton at the 6-position

(H-6) is expected to be the most downfield and appear as a singlet due to the absence of

adjacent protons. The protons at the 3 and 5-positions (H-3 and H-5) will appear as doublets

due to coupling to each other. The electron-withdrawing effect of the chlorine atom at the 2-

position and the ester group at the 4-position deshields the ring protons, causing them to

resonate at a lower field compared to unsubstituted pyridine.

In the ¹³C NMR spectrum, six distinct signals are anticipated, corresponding to the four carbons

of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. The

carbon attached to the chlorine (C-2) and the carbon attached to the ester group (C-4) are

expected to be the most downfield among the ring carbons due to the strong deshielding

effects of these electronegative substituents. The carbonyl carbon will appear at the lowest

field, typically in the range of 160-170 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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